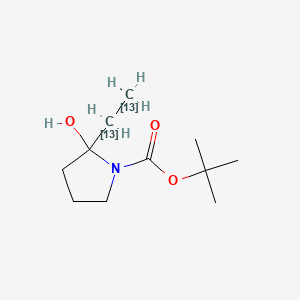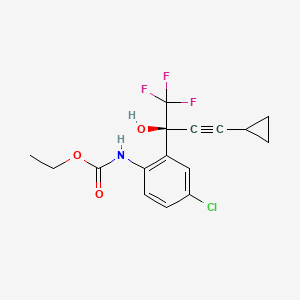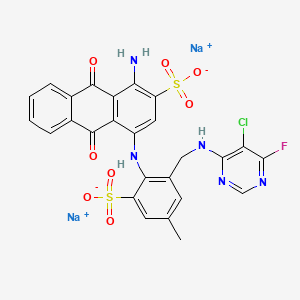
N-Desethyl amodiaquine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氨喹啉-N-去乙基二盐酸盐是抗疟疾药物氨喹啉的主要代谢产物。 它以对抗恶性疟原虫(引起疟疾的寄生虫)的药理活性而闻名 . 由于其长消除半衰期和与氨喹啉的协同作用,这种化合物在治疗疟疾中至关重要 .
作用机制
氨喹啉-N-去乙基二盐酸盐通过抑制恶性疟原虫的血红素聚合酶活性来发挥作用。这种抑制导致游离血红素的积累,对寄生虫有毒。该化合物与游离血红素结合,阻止寄生虫将其转化为毒性较低的形态,从而破坏膜功能并导致寄生虫死亡。
准备方法
合成路线和反应条件
氨喹啉-N-去乙基二盐酸盐是通过细胞色素P450亚型2C8对氨喹啉的代谢作用合成的 . 该反应涉及从氨喹啉中去除一个乙基基团,导致形成氨喹啉-N-去乙基 . 然后将该化合物转化为其二盐酸盐形式,以提高稳定性和溶解度。
工业生产方法
氨喹啉-N-去乙基二盐酸盐的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该工艺通常包括使用特定的催化剂和受控环境来促进反应和随后的纯化步骤 .
化学反应分析
反应类型
氨喹啉-N-去乙基二盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的代谢产物。
还原: 它可以在特定条件下发生还原反应。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)和各种催化剂来促进取代反应 . 条件通常涉及受控温度和pH值,以确保所需的反应路径。
形成的主要产物
科学研究应用
氨喹啉-N-去乙基二盐酸盐有几个科学研究应用:
化学: 它被用作分析化学中定量测定氨喹啉及其代谢产物的参考标准.
生物学: 该化合物因其在抗疟疾药物代谢途径中的作用而受到研究.
工业: 该化合物用于制药工业生产抗疟疾药物。
相似化合物的比较
类似化合物
氨喹啉: 氨喹啉-N-去乙基衍生自的母体化合物。
氯喹: 另一种具有类似作用机制的抗疟疾药物。
甲氟喹: 一种用于治疗疟疾的相关化合物。
独特性
氨喹啉-N-去乙基二盐酸盐由于其长的消除半衰期和与氨喹啉的协同作用而具有独特性,增强了其抗疟疾功效。这使其成为治疗疟疾,尤其是在药物耐药性高的地区,一种宝贵的化合物。
属性
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYBRFGUODDEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670073 |
Source


|
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79049-30-2 |
Source


|
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride](/img/structure/B586212.png)


![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B586218.png)
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)
![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)


